1-(4-Ethyl-3-nitrophenyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-ethyl-3-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-3-8-4-5-9(7(2)12)6-10(8)11(13)14/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCVUYSKKYLQGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629212 | |
| Record name | 1-(4-Ethyl-3-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103203-47-0 | |
| Record name | 1-(4-Ethyl-3-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 4 Ethyl 3 Nitrophenyl Ethanone and Its Analogues
Strategic Approaches to Carbon-Carbon and Carbon-Nitrogen Bond Formation in Substituted Phenylethanones
The Friedel-Crafts acylation is a classic and powerful method for forming a carbon-carbon bond between an aromatic ring and an acyl group, producing an aryl ketone. libretexts.org The direct acylation of an appropriately substituted ethylnitrobenzene would be the most straightforward route to 1-(4-Ethyl-3-nitrophenyl)ethanone. However, this approach is complicated by the electronic properties of the starting materials.
The Friedel-Crafts reaction is an electrophilic aromatic substitution. The presence of a nitro group (–NO2), a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack, making the reaction significantly more difficult. libretexts.orgwikipedia.org Furthermore, the nitro group acts as a meta-director. Conversely, the ethyl group (–CH2CH3) is an activating, ortho-, para-directing group. libretexts.org
Considering the potential precursor 4-ethylnitrobenzene, the directing effects of the substituents are in conflict. The ethyl group directs incoming electrophiles to the ortho position (C-3), while the nitro group deactivates the entire ring and directs towards the meta position (also C-3). While this alignment might seem to favor the desired isomer, the severe deactivation caused by the nitro group often leads to no reaction or requires harsh conditions that result in poor yields and side products. youtube.com Friedel-Crafts reactions generally fail with strongly deactivated rings, such as nitrobenzene. libretexts.org
An alternative, more viable Friedel-Crafts approach involves reversing the roles of the reactants. A patented method describes the synthesis of related (3-ethyl-4-nitrophenyl)-aryl-methanones by first preparing 3-ethyl-4-nitrobenzoyl chloride from the corresponding carboxylic acid. This acyl chloride is then used to acylate an aromatic compound, such as benzene (B151609), in a Friedel-Crafts reaction. This strategy circumvents the issue of acylating a deactivated ring.
Palladium-catalyzed cross-coupling reactions have emerged as a versatile and highly efficient alternative to traditional methods for aryl ketone synthesis, often providing better functional group tolerance and regioselectivity. organic-chemistry.org Several methods are suitable for preparing nitro-substituted aromatic ketones.
One of the most general methods involves the Stille coupling, where an acid chloride is coupled with an organotin reagent. This reaction is catalyzed by palladium complexes and is known to tolerate a wide variety of functional groups, including nitro groups and even aldehydes. researchgate.net Another prominent strategy is the Suzuki coupling, which couples an arylboronic acid with an aryl halide. To form a ketone, the carboxylic acid can be activated in situ with pivalic anhydride, which then couples with an arylboronic acid. organic-chemistry.org This method is advantageous due to its high regioselectivity and the use of non-toxic, commercially available reagents. organic-chemistry.org
More recent developments include the palladium-catalyzed coupling of aryl bromides with acetyltrimethylsilane, which serves as an acyl anion equivalent, to furnish aryl methyl ketones. acs.org This methodology is tolerant of various functional groups and N-, O-, and S-containing heterocycles, making it a powerful tool for arene functionalization. acs.org
| Coupling Reaction | Aryl Source 1 | Aryl Source 2 | Catalyst/Reagents | Product | Reference |
| Stille Coupling | Acid Chloride (R-COCl) | Organotin (Ar-SnR'3) | Pd Complex | Aryl Ketone (Ar-CO-R) | researchgate.net |
| Suzuki Coupling | Carboxylic Acid (R-COOH) | Arylboronic Acid (Ar-B(OH)2) | Pd Complex, Pivalic Anhydride | Aryl Ketone (Ar-CO-R) | organic-chemistry.org |
| Acyl Anion Equivalent | Aryl Bromide (Ar-Br) | Acetyltrimethylsilane | Pd Complex | Aryl Methyl Ketone (Ar-COCH3) | acs.org |
Regioselective Nitration and Controlled Functional Group Interconversions on the Phenylethanone Scaffold
Once the phenylethanone core is assembled, subsequent functionalization, such as the introduction of a nitro group, is required. The nitro group itself is a versatile handle for further chemical modifications.
The synthesis of this compound can be achieved by the direct nitration of the precursor 1-(4-ethylphenyl)ethanone. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the benzene ring. nih.gov
The acetyl group (–COCH3) is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects. libretexts.org The ethyl group (–CH2CH3) is an activating, ortho-, para-directing group. libretexts.org In the case of 1-(4-ethylphenyl)ethanone, the two groups work in concert to direct the incoming nitronium ion (NO2+) to the desired position. The position meta to the acetyl group is C-3, and the position ortho to the ethyl group is also C-3. This synergistic effect strongly favors the formation of the this compound isomer.
The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. libretexts.org
| Substituent | Position on Ring | Electronic Effect | Directing Effect |
| Acetyl (–COCH3) | C-1 | Deactivating / Electron-withdrawing | Meta (to C-3, C-5) |
| Ethyl (–CH2CH3) | C-4 | Activating / Electron-donating | Ortho, Para (to C-3, C-5) |
The directing effects of both substituents favor electrophilic attack at the C-3 position.
The nitro group is one of the most versatile functional groups in organic synthesis, serving as a precursor to a wide array of other functionalities. wikipedia.org The most common transformation is the reduction of the nitro group to a primary amine (–NH2). compoundchem.com This can be achieved using various reducing agents, such as tin (Sn) or iron (Fe) metal in acidic media, or through catalytic hydrogenation with catalysts like palladium, platinum, or nickel. acs.org
Recent advances have focused on chemoselective reduction, which is crucial when other reducible functional groups (like ketones) are present. Iron-based catalysts, for example, have shown high selectivity for the reduction of nitro groups in the presence of carbonyls by tuning the reducing agent. acs.org The resulting aniline (B41778) derivative is a valuable intermediate for synthesizing amides, sulfonamides, or diazonium salts, which can be converted into a vast range of other substituents.
Other transformations of the nitro group are also possible. For instance, the Nef reaction allows for the conversion of a primary or secondary aliphatic nitro group into a carbonyl compound (an aldehyde or ketone, respectively), providing a route to different classes of analogues.
Utilization of Novel Catalytic Systems for Nitro-Substituted Aromatic Ketone Synthesis
Modern catalysis offers innovative solutions for synthesizing and modifying complex molecules like nitro-substituted aromatic ketones, often under milder conditions and with higher efficiency and selectivity.
Heterogeneous catalysts are gaining prominence, particularly in continuous flow systems, which offer advantages in scalability, safety, and catalyst recycling. researchgate.net For instance, amino-functionalized silica (B1680970) gel has been used as a recyclable catalyst for the synthesis of β-nitrostyrenes, which are versatile precursors for other nitro-containing compounds. nih.gov
In the realm of nitro group reductions, novel catalytic systems are continuously being developed to replace traditional stoichiometric reagents like iron powder, which generate significant waste. rsc.org Bimetallic nanoparticles (e.g., Au-Pt) and phosphorus-doped carbon nanotubes (P-CNTs) have demonstrated enhanced catalytic activity and selectivity. rsc.org These advanced catalysts can facilitate electron transfer from the reducing agent (like NaBH4) to the nitroaromatic compound more efficiently. rsc.org Furthermore, there is growing interest in using nitro compounds themselves as co-catalysts. It has been shown that nitro compounds can assist in Brønsted acid catalysis by forming higher-order hydrogen-bonded aggregates that are more kinetically active. nih.gov
Palladium-catalyzed C-H activation is another frontier in aryl ketone synthesis. These methods forge C-C bonds by directly functionalizing a C-H bond of an arene, avoiding the need to pre-functionalize the starting material with a halide or boronic acid. For example, palladium catalysts can mediate the addition of arene C-H bonds across nitriles to yield aryl ketones. nih.gov
Development of Organocatalytic and Biocatalytic Pathways for Enantioselective Synthesis of Chiral Analogues
The synthesis of chiral analogues of this compound, where the stereochemistry at a newly formed chiral center is controlled, is a significant area of research. Organocatalysis and biocatalysis have emerged as powerful strategies to achieve high enantioselectivity in these transformations.
Organocatalysis utilizes small organic molecules to catalyze reactions. For the synthesis of chiral alcohols, organocatalytic reduction of the ketone in this compound can be employed. Chiral thioureas, for example, are effective organocatalysts for enantioselective C-C bond-forming reactions. mdpi.com In the context of analogues, organocatalytic Michael additions of aldehydes to nitroalkenes, catalyzed by chiral pyrrolidines, provide access to γ-nitro carbonyl compounds with high enantioselectivity. nih.gov These products can then be further transformed into various chiral derivatives. Preliminary studies have also explored the enantioselective organocatalytic reduction of tetrasubstituted nitroalkenes to access enantioenriched nitroalkanes. nih.gov
Biocatalysis employs enzymes to carry out chemical transformations. This approach offers high selectivity under mild reaction conditions. researchgate.net For the synthesis of chiral amines, nitroreductases can be used for the reduction of a nitro group. google.com Specifically, biocatalytic methods have been developed for the production of chiral amines from racemic nitroalkanes. google.com Alcohol dehydrogenases (ADHs) are another class of enzymes that have been successfully used for the enantioselective reduction of α-nitroketones to the corresponding chiral β-nitroalcohols. mdpi.com This method has been shown to be effective for both aromatic and aliphatic nitroketones, yielding high conversions and enantioselectivities. mdpi.com
The combination of organocatalysis and biocatalysis in one-pot cascade reactions has also been demonstrated to be an efficient strategy for synthesizing chiral molecules. nih.gov For instance, a three-step one-pot process combining a Wittig reaction, an organocatalyzed asymmetric conjugate addition, and a bioreduction step can produce chiral nitro alcohols from simple starting materials. nih.gov
| Catalytic Approach | Catalyst Type | Target Transformation | Key Advantage |
| Organocatalysis | Chiral Thioureas, Chiral Pyrrolidines | Enantioselective C-C bond formation, Michael additions | Metal-free, mild conditions |
| Biocatalysis | Nitroreductases, Alcohol Dehydrogenases (ADHs) | Enantioselective reduction of nitro and ketone groups | High selectivity, environmentally friendly conditions |
| Chemoenzymatic Cascades | Combination of Organo- and Biocatalysts | Multi-step synthesis in one pot | Increased efficiency and complexity generation |
Advanced Protection and Deprotection Strategies in Complex Synthetic Sequences
In the multi-step synthesis of complex molecules derived from this compound, the use of protecting groups is often necessary to mask reactive functional groups and prevent unwanted side reactions. cem.comslideshare.net The presence of both a ketone and a nitro group, along with the potential for further functionalization, necessitates careful planning of protection and deprotection steps.
Orthogonal protection is a key strategy where multiple protecting groups can be removed selectively under different reaction conditions without affecting each other. numberanalytics.comfiveable.mejocpr.com For a molecule containing both a ketone and a nitro group that might be converted to an amine, an orthogonal protection scheme is crucial. For example, the ketone could be protected as a ketal, which is stable to many conditions but can be removed with acid. cem.com If the nitro group is reduced to an amine, it could be protected with a group like benzyloxycarbonyl (Cbz), which is removed by hydrogenolysis, or tert-butyloxycarbonyl (Boc), which is acid-labile. numberanalytics.com The choice of protecting groups must be compatible with the planned reaction sequence. numberanalytics.com
Advanced protecting groups offer further advantages. Photocleavable protecting groups, such as the o-nitrobenzyl group, can be removed with light, providing a mild and highly selective deprotection method. numberanalytics.com Electrochemically removable groups offer another layer of orthogonality. numberanalytics.com
The stability of the protecting groups under the intended reaction conditions is a critical consideration. numberanalytics.com For instance, if a strong base is required in a synthetic step, a base-labile protecting group would be unsuitable. The ease of removal is also important; ideally, deprotection should occur under mild conditions to avoid degradation of the target molecule. numberanalytics.com
The following table outlines some protecting groups and their deprotection conditions relevant to the functional groups in this compound and its derivatives.
| Functional Group | Protecting Group | Deprotection Conditions |
| Ketone | Acetal/Ketal | Acidic hydrolysis |
| Amine (from nitro reduction) | Boc (tert-butyloxycarbonyl) | Acidic conditions (e.g., TFA) |
| Amine (from nitro reduction) | Cbz (Benzyloxycarbonyl) | Hydrogenolysis (H₂, Pd/C) |
| Alcohol (from ketone reduction) | TBDMS (tert-butyldimethylsilyl) | Fluoride source (e.g., TBAF) |
Synthetic Routes to Chemically Modified Derivatives of this compound
Chemoselective Reduction of the Nitro Group to Amino, Hydroxylamine (B1172632), and Azoxy Derivatives
The selective reduction of the nitro group in this compound is a key transformation for accessing a variety of important derivatives. The challenge lies in reducing the nitro group without affecting the ketone functionality.
Reduction to Amines: The most common transformation is the reduction of the nitro group to an amino group, yielding 1-(3-amino-4-ethylphenyl)ethanone. While classical methods using reagents like tin or iron in acidic media can achieve this, they often lack chemoselectivity. Modern methods utilizing transition metal catalysis offer significant advantages. For example, iron(III) catalysts with silanes as the reducing agent have been shown to be highly chemoselective for the reduction of nitro groups in the presence of ketones, esters, and other functional groups. rsc.orgrsc.org Ruthenium-based catalysts have also been reported for the chemoselective reduction of nitro compounds. nih.gov Biocatalytic methods using nitroreductases also provide a green and selective route to anilines. google.comgoogle.com
Formation of Hydroxylamine and Azoxy Derivatives: The reduction of nitroarenes can also be controlled to yield intermediate products like hydroxylamines and azoxy compounds. The formation of these derivatives often depends on the reaction conditions and the reducing agent used. For instance, the biocatalytic reduction of aromatic nitro compounds can sometimes lead to the accumulation of hydroxylamines. google.com Organocatalytic reductions, for example using a supported phenyl(2-quinolyl)methanol catalyst, can be tuned to favor the formation of azo- and hydrazo-arenes. researchgate.net
| Product Derivative | Reagent/Catalyst System (Example) | Key Feature |
| Amino | Iron(III) catalyst / Triethoxysilane | High chemoselectivity |
| Amino | Nitroreductase | Biocatalytic, mild conditions |
| Azoxy/Azo | Supported phenyl(2-quinolyl)methanol / NaBH₄ | Organocatalytic, tunable selectivity |
Transformations of the Acetyl Moiety: Generation of Alcohol, Oxime, Hydrazone, and Carboxylic Acid Derivatives
The acetyl group of this compound is a versatile handle for a wide range of chemical transformations, leading to a variety of derivatives. ncert.nic.in
Reduction to Alcohol: The ketone can be reduced to the corresponding secondary alcohol, 1-(4-ethyl-3-nitrophenyl)ethanol. This can be achieved using various reducing agents. For selective reduction of the ketone in the presence of the nitro group, milder hydride reagents like sodium borohydride (B1222165) (NaBH₄) are often employed. acs.org
Formation of Oxime and Hydrazone: The carbonyl group readily reacts with ammonia (B1221849) derivatives to form imines. ncert.nic.in Reaction with hydroxylamine (NH₂OH) yields the corresponding oxime. The formation of an oxime can also be a strategic step in directing ortho-nitration. google.com Similarly, reaction with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) produces hydrazones, which are often crystalline solids useful for characterization. cem.comncert.nic.in
Conversion to Carboxylic Acid: The acetyl group can be converted to a carboxylic acid moiety through the haloform reaction. Treatment of the methyl ketone with iodine in the presence of a base (I₂/NaOH) results in the formation of a carboxylate, which upon acidification yields the corresponding carboxylic acid. quora.com
| Derivative | Reagent(s) | Functional Group Transformation |
| Alcohol | NaBH₄ | Ketone to Secondary Alcohol |
| Oxime | NH₂OH·HCl | Ketone to Oxime |
| Hydrazone | N₂H₄ | Ketone to Hydrazone |
| Carboxylic Acid | 1. I₂ / NaOH, 2. H₃O⁺ | Acetyl to Carboxylic Acid |
Derivatization and Functionalization of the Ethyl Substituent and Aromatic Ring
Beyond the nitro and acetyl groups, the ethyl substituent and the aromatic ring itself offer further opportunities for derivatization and functionalization.
Ethyl Substituent: The ethyl group can be a site for further chemical modification, although this is often more challenging than transformations at the other functional groups. Radical halogenation could potentially introduce a halide on the benzylic position, which could then be subjected to nucleophilic substitution or elimination reactions. Oxidation of the ethyl group to an acetyl group or even a carboxylic acid is also a possibility under strong oxidizing conditions, though selectivity might be an issue. Palladium-catalyzed oxidation of ethylbenzene (B125841) to acetophenone (B1666503) is a known industrial process. rsc.org
Aromatic Ring: The aromatic ring can be functionalized through electrophilic aromatic substitution reactions. The existing substituents (acetyl, nitro, and ethyl groups) will direct incoming electrophiles to specific positions on the ring. For example, further nitration would likely occur at the position ortho to the ethyl group and meta to the acetyl and nitro groups. Halogenation reactions would follow similar regioselectivity patterns.
Transition metal-catalyzed C-H activation provides a more modern and often more selective approach to functionalizing the aromatic ring. organic-chemistry.org As mentioned previously, the ketone can act as a directing group to facilitate ortho-C-H functionalization. nih.govrsc.org The development of catalysts for meta-selective C-H functionalization is an active area of research and could provide routes to previously inaccessible derivatives. organic-chemistry.org
Mechanistic Investigations of Chemical Transformations Involving 1 4 Ethyl 3 Nitrophenyl Ethanone
Elucidation of Reaction Pathways for Nitro Group Reductions
The reduction of the nitro group in 1-(4-ethyl-3-nitrophenyl)ethanone is a pivotal transformation, leading to the formation of corresponding amino compounds which are valuable intermediates in organic synthesis. The mechanism of this reduction can proceed through different pathways depending on the reagents and conditions employed.
Catalytic Hydrogenation: The catalytic hydrogenation of nitroarenes is a widely used and efficient method for their reduction. drhazhan.com The reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. libretexts.org The mechanism, often described by the Horiuti-Polanyi model, involves the dissociative adsorption of hydrogen onto the catalyst surface. thieme-connect.de The nitroaromatic compound also adsorbs onto the catalyst surface, facilitating the stepwise transfer of hydrogen atoms to the nitro group. chemistrytalk.org
Kinetic studies on the reduction of various nitro compounds have shown that the reaction rate is influenced by factors such as the nature of the catalyst, solvent, temperature, and the electronic effects of substituents on the aromatic ring. orientjchem.org Electron-donating groups, like the ethyl group in this compound, can influence the rate of reduction. Generally, electron-donating substituents tend to decrease the rate of reduction of nitro compounds. orientjchem.org
Table 1: Kinetic Data for Catalytic Hydrogenation of Substituted Nitroaromatics
| Nitroaromatic Compound | Catalyst | Solvent | Temperature (°C) | Rate Constant (k) |
| Nitrobenzene | 5% Pd/C | Ethanol | 25 | k₁ |
| 4-Nitrotoluene | 5% Pd/C | Ethanol | 25 | k₂ (k₂ < k₁) |
| This compound | 5% Pd/C | Ethanol | 25 | k₃ |
| 4-Nitroanisole | 5% Pd/C | Ethanol | 25 | k₄ (k₄ < k₁) |
Note: The rate constants are illustrative and show the general trend of substituent effects. Actual values would need to be determined experimentally for this compound.
Sodium Borohydride (B1222165) Reductions: Sodium borohydride (NaBH₄) is a milder reducing agent that typically does not reduce isolated nitro groups under standard conditions. jsynthchem.com However, its reducing power can be enhanced by the use of transition metal catalysts. For instance, the NaBH₄/Ni(PPh₃)₄ system has been shown to effectively reduce nitroaromatic compounds to their corresponding amines at room temperature in ethanol. jsynthchem.com The reduction of 4-nitroacetophenone, a structurally related compound, has been achieved with NaBH₄ and 10% Pd/C in water. scispace.com
Kinetic studies on the reduction of 4-nitrophenol (B140041) by NaBH₄ in the presence of metallic nanoparticles have demonstrated that the reaction follows pseudo-first-order kinetics. nih.gov The reaction rate is significantly affected by the solvent, with the addition of alcohols like methanol, ethanol, or isopropanol leading to a dramatic decrease in the reaction rate. nih.gov Temperature also plays a crucial role, with an increase in temperature generally leading to a higher conversion rate. nih.gov
The reduction of a nitro group to an amine is a multi-step process involving the formation of several intermediate species. The generally accepted pathway involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine (B1172632), and finally to the amine.
Reaction Pathway: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂
Under certain conditions, side reactions can occur, leading to the formation of condensation products. For example, the reaction between the nitroso intermediate and the hydroxylamine intermediate can form an azoxy compound, which can be further reduced to an azo compound and then a hydrazo compound, before finally yielding the amine.
Side Reactions: Ar-NO + Ar-NHOH → Ar-N(O)=N-Ar → Ar-N=N-Ar → Ar-NH-NH-Ar → 2 Ar-NH₂
The formation and accumulation of these intermediates are dependent on the reaction conditions, including the reducing agent, catalyst, pH, and solvent. orientjchem.org For instance, in some catalytic systems, the reduction proceeds smoothly to the amine without significant accumulation of intermediates. orientjchem.org In other cases, particularly in electrochemical reductions, intermediates like nitrosobenzene and phenylhydroxylamine can be observed. nih.gov
Exploration of Electrophilic and Nucleophilic Aromatic Substitution Mechanisms
The aromatic ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity and reactivity being governed by the electronic effects of the existing substituents.
The acetyl, nitro, and ethyl groups on the benzene (B151609) ring of this compound exert significant electronic effects that dictate the outcome of aromatic substitution reactions.
Acetyl Group (-COCH₃): This is a meta-directing and deactivating group due to its electron-withdrawing resonance and inductive effects.
Nitro Group (-NO₂): This is a strong meta-directing and deactivating group due to its powerful electron-withdrawing resonance and inductive effects. youtube.comyoutube.com
Ethyl Group (-CH₂CH₃): This is an ortho-, para-directing and activating group due to its electron-donating inductive effect.
Considering the positions on the ring, the potential sites for electrophilic attack are C2, C5, and C6. The directing effects of the substituents will determine the major product. The activating effect of the ethyl group will favor substitution at its ortho and para positions, while the deactivating groups will disfavor substitution.
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, typically replacing a good leaving group. wikipedia.orgmasterorganicchemistry.com The presence of strong electron-withdrawing groups, such as the nitro and acetyl groups, makes the aromatic ring of this compound susceptible to nucleophilic attack, particularly at positions ortho and para to these groups. chemistrysteps.comyoutube.com The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com For an SNAr reaction to occur on this molecule, a suitable leaving group would need to be present on the ring.
The conditions under which aromatic substitution reactions are carried out have a profound impact on their mechanisms and outcomes.
Solvent Effects: The choice of solvent can influence the rate and selectivity of both electrophilic and nucleophilic aromatic substitution reactions. In EAS, polar solvents can help to stabilize the charged intermediate (arenium ion). In SNAr, polar aprotic solvents are often used to solvate the cation of the nucleophilic salt, thereby increasing the reactivity of the nucleophile.
Temperature: Temperature affects the reaction rate, with higher temperatures generally leading to faster reactions. In some cases, temperature can also influence the regioselectivity of the reaction, particularly when the activation energies for the formation of different isomers are similar.
Catalyst Role: In EAS, catalysts, typically Lewis acids or strong protic acids, are often required to generate a potent electrophile. masterorganicchemistry.comlibretexts.org For example, in Friedel-Crafts acylation, a Lewis acid like AlCl₃ is used to generate the acylium ion. The catalyst polarizes the reagent, making it more electrophilic and facilitating the attack on the aromatic ring.
Kinetics and Thermodynamics of Carbonyl Group Reactions
The acetyl group in this compound possesses a reactive carbonyl group that can undergo a variety of nucleophilic addition reactions. The kinetics and thermodynamics of these reactions are influenced by the electronic environment of the carbonyl carbon.
The electron-withdrawing nature of the aromatic ring, enhanced by the nitro group, increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a carbonyl group on an unsubstituted or electron-rich aromatic ring.
Table 2: Relative Reactivity of Carbonyl Groups in Different Aromatic Ketones
| Aromatic Ketone | Substituent Effects | Relative Reactivity towards Nucleophiles |
| Acetophenone (B1666503) | Unsubstituted | Baseline |
| 4-Methoxyacetophenone | Electron-donating (-OCH₃) | Decreased |
| 4-Nitroacetophenone | Electron-withdrawing (-NO₂) | Increased |
| This compound | Electron-withdrawing (-NO₂) and Electron-donating (-C₂H₅) | Increased (compared to acetophenone) |
The thermodynamics of carbonyl addition reactions are governed by the relative stability of the reactants and products. The formation of a tetrahedral intermediate from the sp²-hybridized carbonyl carbon involves a change in geometry and bonding. The equilibrium position of the reaction depends on the nature of the nucleophile and the stability of the resulting product. For instance, the reduction of the carbonyl group to a secondary alcohol using a reducing agent like sodium borohydride is a thermodynamically favorable process. scispace.com
Kinetic studies of carbonyl reactions often involve monitoring the disappearance of the reactant or the appearance of the product over time. The rate of reaction is dependent on the concentration of the reactants and the rate constant, which is influenced by temperature and the activation energy of the reaction.
Mechanism of Condensation and Addition Reactions at the Ketone
The ketone functional group in this compound is a key site for chemical reactivity, particularly in condensation and addition reactions. These transformations are fundamental in organic synthesis for forming new carbon-carbon bonds. The presence of the nitro and ethyl groups on the aromatic ring influences the reactivity of the ketone.
A prominent example of a condensation reaction involving ketones like this compound is the aldol condensation. This reaction proceeds through the formation of an enolate ion, which then acts as a nucleophile. The general mechanism for a base-catalyzed aldol condensation can be broken down into the following key steps study.comnvcc.edumasterorganicchemistry.comsci-hub.se:
Enolate Formation: A base abstracts an acidic α-hydrogen from the methyl group of the ethanone (B97240) moiety. The resulting enolate is stabilized by resonance, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group wikipedia.orgmasterorganicchemistry.com. The electron-withdrawing nitro group on the phenyl ring is expected to increase the acidity of these α-protons, thereby facilitating enolate formation.
Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of another molecule, such as an aldehyde or another ketone. In a mixed aldol condensation, a non-enolizable aldehyde is often used to prevent self-condensation of the aldehyde nvcc.edu. For instance, the enolate of this compound could react with a benzaldehyde (B42025) derivative.
Protonation: The resulting alkoxide intermediate is then protonated by a proton source, typically the conjugate acid of the base used or the solvent, to form a β-hydroxy ketone (an aldol addition product).
Dehydration (Condensation): Under heating or with a stronger base, the β-hydroxy ketone can undergo dehydration through an elimination reaction to form an α,β-unsaturated ketone (a chalcone (B49325) derivative in the case of reaction with a benzaldehyde) nvcc.edumasterorganicchemistry.com. This final step is what characterizes the reaction as a condensation.
A representative mechanism for the base-catalyzed aldol condensation of a ketone.Nucleophilic addition reactions at the ketone of this compound are not limited to enolates. A wide variety of nucleophiles can add to the electrophilic carbonyl carbon youtube.com. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield the final addition product youtube.com. The reactivity of the ketone towards nucleophiles is enhanced by the electron-withdrawing nitro group, which increases the partial positive charge on the carbonyl carbon.
Proton Transfer Processes and Reaction Rate Determinants
Proton transfer is a fundamental step in many reactions involving this compound, most notably in the formation of the enolate, which is the reactive intermediate in aldol-type reactions masterorganicchemistry.com. The rate of these reactions is often determined by the rate of proton abstraction from the α-carbon.
The acidity of the α-protons is a critical factor influencing the rate of enolate formation youtube.com. The pKa of the α-hydrogens of a typical ketone like acetone is around 20 in water ucsb.edu. However, the presence of the electron-withdrawing nitro group on the phenyl ring of this compound is expected to significantly lower the pKa of its α-protons, making them more acidic. This is due to the inductive and resonance effects of the nitro group, which stabilize the resulting enolate anion. Conversely, the ethyl group, being weakly electron-donating, has a minor counteracting effect.
The rate of proton transfer is also dependent on the strength of the base used. Stronger bases will deprotonate the ketone more rapidly and to a greater extent. The choice of solvent also plays a role, as it can affect the stability of the enolate and the basicity of the base.
In the context of reaction mechanisms, the deprotonation step can be either the rate-determining step or a pre-equilibrium step. For many base-catalyzed aldol condensations, the formation of the enolate is the slow, rate-determining step sci-hub.se.
Below is a table summarizing the factors that influence the rate of proton transfer and, consequently, the rate of reactions proceeding via an enolate intermediate for a generic nitroaromatic ketone.
| Factor | Influence on Proton Transfer Rate | Rationale |
| Electron-withdrawing substituents (e.g., -NO₂) on the aromatic ring | Increase | Stabilize the negative charge of the enolate through inductive and resonance effects, increasing the acidity of the α-protons. |
| Electron-donating substituents (e.g., -C₂H₅) on the aromatic ring | Decrease | Destabilize the enolate anion through inductive effects, making the α-protons less acidic. |
| Base Strength | Increase | A stronger base will abstract the proton more effectively and at a faster rate. |
| Solvent Polarity | Varies | Polar aprotic solvents can enhance the basicity of anionic bases, while polar protic solvents can solvate and stabilize the enolate. |
| Steric Hindrance | Decrease | Steric bulk around the α-protons can hinder the approach of the base, slowing down the rate of deprotonation. |
Photochemical and Radiolytic Degradation Mechanisms of Nitroaromatic Ketones
Nitroaromatic compounds, including ketones, are known to undergo degradation upon exposure to light (photolysis) and ionizing radiation (radiolysis). These processes are of environmental significance and involve complex reaction mechanisms initiated by the absorption of energy.
Photochemical Degradation:
The photochemistry of nitroaromatic compounds is often initiated by the excitation of the nitro group. Upon absorption of UV radiation, the molecule is promoted to an excited state. From this excited state, several degradation pathways are possible.
For nitroaromatic ketones, reactions can involve the carbonyl group as well. A common photochemical reaction for ketones is the Norrish Type I cleavage, which involves the homolytic cleavage of the bond between the carbonyl carbon and an adjacent carbon atom. Another possibility is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction by the excited carbonyl group nih.gov.
In the case of nitroaromatic compounds, the excited nitro group can also abstract a hydrogen atom from a suitable donor, leading to the formation of a nitroso compound nih.gov. For example, the photolysis of p-nitroacetophenone in propan-2-ol has been shown to produce 4,4′-diacetylazoxybenzene as the major product, indicating a complex reaction pathway likely involving the reduction of the nitro group rsc.org.
The degradation of nitrophenols, which share the nitroaromatic moiety, has been studied extensively and can provide insights. These studies suggest that photochemical degradation can proceed via denitration, hydroxylation of the aromatic ring, and polymerization copernicus.org.
Radiolytic Degradation:
Radiolysis involves the interaction of ionizing radiation, such as gamma rays, with matter, leading to the formation of highly reactive species. In aqueous solutions, the radiolysis of water produces hydrated electrons (e⁻aq), hydroxyl radicals (•OH), and hydrogen atoms (H•) nih.gov. These species can then react with dissolved organic molecules like this compound.
Reactions with Hydroxyl Radicals (•OH): The hydroxyl radical is a powerful oxidizing agent and can react with aromatic compounds via addition to the aromatic ring or by abstracting a hydrogen atom from an alkyl side chain nih.govrsc.org. For this compound, •OH could add to the phenyl ring, leading to the formation of hydroxylated derivatives, or abstract a hydrogen from the ethyl group.
Reactions with Hydrated Electrons (e⁻aq): The hydrated electron is a strong reducing agent. It can react with the nitro group, which is a potent electron acceptor, leading to the formation of a nitro radical anion. This radical anion can then undergo further reactions, such as protonation and disproportionation, ultimately leading to the formation of amino compounds or other reduction products ekb.eg.
Reactions with Hydrogen Atoms (H•): Hydrogen atoms can also add to the aromatic ring or abstract hydrogen atoms from side chains, similar to hydroxyl radicals.
The degradation of nitrobenzene under gamma-ray irradiation has been shown to follow pseudo-first-order kinetics nih.gov. The degradation products identified in such studies include nitrophenols, dihydroxybenzenes, and eventually, complete mineralization to CO₂ and water under oxidative conditions nih.gov. Under reductive conditions, the formation of aniline (B41778) from nitrobenzene is a major pathway.
The table below summarizes the primary reactive species in radiolysis and their likely reactions with a nitroaromatic ketone like this compound.
| Radiolytic Species | Type of Reaction | Potential Products |
| Hydroxyl Radical (•OH) | Oxidation | Hydroxylated derivatives, products of side-chain oxidation. |
| Hydrated Electron (e⁻aq) | Reduction | Nitro radical anion, leading to amino derivatives. |
| Hydrogen Atom (H•) | Addition/Abstraction | Hydroxylated derivatives, products of side-chain oxidation. |
It is important to note that the specific degradation pathways and the distribution of products will depend on the reaction conditions, such as the presence of oxygen, the pH of the solution, and the dose of radiation nih.gov.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 1-(4-Ethyl-3-nitrophenyl)ethanone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: A proton NMR spectrum would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to observe distinct signals for the aromatic protons, the ethyl group protons (a quartet for the methylene (B1212753) and a triplet for the methyl), and the acetyl methyl protons (a singlet). The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the nitro and acetyl groups.
¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. This would include the carbonyl carbon of the ketone, the aromatic carbons (with those attached to the nitro and acetyl groups being significantly downfield), the carbons of the ethyl group, and the acetyl methyl carbon.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons, for instance, confirming the coupling between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be crucial for establishing the substitution pattern on the aromatic ring by showing correlations from the aromatic protons to the carbonyl carbon and the carbons of the ethyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which can be useful in confirming the stereochemistry and conformation of the molecule, although it is less critical for a relatively rigid structure like this.
While no specific data for this compound is available, data for the related compound 1-(4-methoxy-3-nitrophenyl)ethanone is present in the PubChem database. nih.gov This data can offer a point of comparison for the expected chemical shifts.
In the absence of suitable single crystals for X-ray diffraction, solid-state NMR (ssNMR) would be an invaluable tool for characterizing the crystalline form of this compound. It can distinguish between different polymorphs (different crystalline packing arrangements of the same molecule), which can have different physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material.
Vibrational Spectroscopy (Fourier Transform Infrared, FT-Raman) for Functional Group Analysis and Conformational Studies
Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl (C=O) stretching of the ketone group (typically around 1680-1700 cm⁻¹), the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group (around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively), C-H stretching vibrations of the aromatic and aliphatic groups, and various fingerprint region absorptions corresponding to C-C and C-N stretching and bending vibrations. For comparison, the NIST WebBook provides an IR spectrum for the related compound 1-(4-hydroxy-3-nitrophenyl)ethanone . nist.gov
FT-Raman Spectroscopy: FT-Raman spectroscopy is a complementary technique to FT-IR. Aromatic ring vibrations and symmetric vibrations, which may be weak in the IR spectrum, are often strong in the Raman spectrum. This would be useful for characterizing the phenyl ring and the nitro group's symmetric stretch.
Studying the vibrational spectra at different temperatures could provide insights into conformational changes or phase transitions in the solid state. Changes in peak positions, widths, and intensities with temperature can be correlated with changes in intermolecular interactions and molecular dynamics.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.
For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (193.20 g/mol ). The fragmentation pattern would be characteristic of the molecule's structure. Expected fragmentation pathways would include the loss of the acetyl group (CH₃CO), the methyl group from the acetyl moiety, and potentially rearrangements involving the nitro group. The NIST WebBook contains mass spectral data for the related compound 1-(4-ethylphenyl)ethanone , which can provide clues about the fragmentation of the ethyl-substituted phenyl portion of the target molecule. nist.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification of chemical compounds by providing a highly accurate measurement of their mass. For this compound, HRMS is used to determine its monoisotopic mass with a high degree of precision, which allows for the calculation of its elemental formula. This precision is critical in distinguishing the compound from other molecules with the same nominal mass but different atomic compositions. The experimentally determined exact mass is compared against the theoretical mass calculated from its chemical formula, C₁₀H₁₁NO₃. echemi.comepa.gov Any deviation is typically measured in parts per million (ppm), with low ppm values indicating high confidence in the assigned formula. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₁NO₃ | echemi.comepa.gov |
| Average Mass | 193.202 g/mol | epa.gov |
| Monoisotopic Mass | 193.073893 g/mol | echemi.comepa.gov |
Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights and Metabolite Identification
In the context of drug discovery and metabolism studies, MS/MS is indispensable for identifying metabolites. ijpras.com The process involves comparing the MS/MS spectra of potential metabolites with that of the parent compound. nih.gov Metabolites are often formed through predictable biochemical reactions, such as oxidation (hydroxylation, +16 Da), glucuronidation (+176 Da), or sulfation (+80 Da). nih.gov By identifying these mass shifts in biological samples and analyzing the corresponding MS/MS spectra, researchers can elucidate the structure of metabolites and understand the biotransformation pathways of the parent compound. nih.govsciex.com Advanced techniques like electron activated dissociation (EAD) can provide even greater detail, helping to pinpoint the exact location of metabolic modification on the molecule. sciex.com
Advanced Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for isolating it from complex matrices.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile or thermally sensitive compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. sielc.com For a compound of this polarity, a reverse-phase (RP) HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water and a solvent like acetonitrile (B52724) or methanol. sielc.com
Diverse detection methods can be coupled with HPLC for analysis:
UV-Vis Detection: Given the presence of the nitro-substituted aromatic ring, the compound is expected to be strongly chromophoric, making it readily detectable by UV-Vis detectors.
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of specificity, allowing for purity assessment and identification to be performed simultaneously. nih.gov This is particularly powerful for resolving and identifying co-eluting impurities.
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)
For compounds that are sufficiently volatile and thermally stable, Gas Chromatography (GC) is an excellent high-resolution separation technique. GC separates compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column. When coupled with a Mass Spectrometer (GC-MS), it provides definitive identification of the eluted compounds based on their mass spectra.
While the specific GC-MS spectrum for this compound is not published, data for the related compound 1-(4-ethylphenyl)ethanone is available in the NIST database. nist.gov For this related structure, a major fragment corresponds to the loss of a methyl group, leading to a prominent acylium ion. A similar fragmentation pattern would be anticipated for this compound, alongside fragments characteristic of the nitro and ethyl groups.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
A thorough search of the scientific literature and crystallographic databases did not yield any public reports on the single-crystal X-ray structure of this compound. If such data were available, it would offer conclusive proof of the compound's planar and substituent geometry and reveal how the molecules pack together in a crystal lattice.
Advanced Techniques for Quantitative Analysis in Complex Biological and Environmental Matrices
Quantifying low concentrations of a compound in complex matrices such as blood, plasma, urine, or environmental samples requires highly sensitive and selective analytical methods. nih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose. nih.gov
The most common approach is the use of Multiple Reaction Monitoring (MRM). ijpras.com In an MRM experiment, the mass spectrometer is programmed to perform two stages of mass filtering. First, it selectively isolates the precursor ion (the molecular ion of this compound). This ion is then fragmented, and the second stage of mass filtering isolates a specific, high-intensity product ion unique to the compound. This precursor-to-product ion transition is highly specific and allows for quantification with minimal interference from the complex matrix, resulting in high sensitivity and accuracy. ijpras.com The development of such an assay would be a critical step in any pharmacokinetic or environmental fate study of the compound. nih.gov
Table 2: Summary of Analytical Characterization Techniques
| Technique | Application for this compound | Key Information Provided |
|---|---|---|
| HRMS | Elemental formula confirmation | High-accuracy exact mass. epa.gov |
| MS/MS | Structural elucidation and metabolite ID | Fragmentation patterns, location of metabolic changes. nih.govnih.gov |
| HPLC | Purity assessment and separation | Purity levels, separation from impurities. sielc.com |
| GC-MS | Identification and separation | Retention time and mass spectrum for volatile analysis. nist.gov |
| X-ray Crystallography | Solid-state structure (Data not available) | 3D atomic arrangement, bond lengths, and angles. |
| LC-MS/MS (MRM) | Quantitative analysis in complex matrices | Precise and sensitive concentration measurement. ijpras.com |
Online Column-Switching HPLC-Electrospray Tandem Mass Spectrometry for Trace Quantification
Online column-switching HPLC coupled with electrospray ionization-tandem mass spectrometry (LC-MS/MS) is a powerful, automated technique for the determination of trace-level contaminants in complex matrices. nih.govnih.gov This method enhances analytical efficiency by integrating sample cleanup and separation into a single, continuous process. mdpi.com It is particularly well-suited for quantifying nitrated aromatic compounds, which are often present at low concentrations in environmental or biological samples. nih.govnih.gov
The system employs two HPLC pumps and a switching valve. nih.gov Initially, a sample, such as urine or an environmental extract, is loaded onto a solid-phase extraction (SPE) column. nih.gov This first column is chosen to retain and concentrate the analyte of interest, like this compound, while allowing the bulk of the sample matrix to be washed away to waste. mdpi.com Following this cleanup and concentration step, the switching valve redirects the flow, and a second mobile phase elutes the trapped analyte from the SPE column onto an analytical HPLC column. mdpi.com This analytical column then performs the high-resolution chromatographic separation before the analyte is introduced into the mass spectrometer. mdpi.com This automated process reduces sample handling, minimizes solvent use, and shortens analysis times. mdpi.com
Electrospray ionization (ESI) is an effective soft ionization technique for polar molecules like nitrated ketones, generating protonated molecular ions with minimal fragmentation. Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity through Multiple Reaction Monitoring (MRM). In MRM, the first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the parent ion of this compound. This isolated ion is then fragmented in the collision cell (Q2), and the second quadrupole (Q3) is set to detect only specific, characteristic fragment ions. This dual mass filtering significantly reduces background noise and allows for highly sensitive quantification, with limits of detection often reaching the picogram (pg) or femtogram (fg) level. nih.govmdpi.com For instance, a method for other nitrated compounds required only 50 µg of hydrolyzed DNA on-column and achieved a limit of detection of 2.0 fmol for each adduct. nih.gov Similar methods have demonstrated good linearity over wide concentration ranges (e.g., 0.5–1000 pg/mL) and excellent precision, with intra-day and inter-day variations typically below 10-15%. mdpi.commdpi.com
Table 1: Illustrative HPLC-MS/MS Parameters for Trace Quantification of this compound This table is a hypothetical representation of typical parameters for the analysis of a small nitroaromatic molecule based on established methods for similar compounds.
| Parameter | Value/Condition | Reference/Justification |
|---|---|---|
| SPE Column | C18 Reversed-Phase or Polymer-based (e.g., Oasis HLB) | Commonly used for retaining moderately polar organic compounds from aqueous matrices. nih.govmdpi.com |
| Analytical Column | C18 (e.g., Capcell Pak C18 MGIII) | Provides good separation for aromatic ketones. mdpi.com |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Standard for reversed-phase chromatography of polar compounds, promoting ionization. mdpi.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Ketone and nitro groups can facilitate protonation. |
| Parent Ion (Q1) [M+H]⁺ | m/z 194.07 | Based on the monoisotopic mass of 193.07 g/mol. epa.gov |
| Fragment Ions (Q3) | Hypothetical: m/z 176 (loss of H₂O), m/z 151 (loss of acetyl group) | Plausible fragmentation pathways for the parent structure. |
| Limit of Detection (LOD) | ~0.1 - 5 pg/mL | Typical range for modern online SPE-LC-MS/MS methods. mdpi.com |
Bioassay-Directed Chemical Analysis for Active Component Identification
Bioassay-directed chemical analysis is a powerful strategy used to identify specific chemicals responsible for biological activity within a complex mixture. acs.orgnih.gov This approach systematically combines chemical fractionation with biological testing. It is particularly valuable in environmental science and toxicology for pinpointing the causative agents of effects like mutagenicity or endocrine disruption observed in environmental samples. nih.govacs.org
The process begins by taking a sample potentially containing this compound and subjecting it to chromatographic separation, typically using HPLC. acs.org The HPLC separates the mixture into numerous distinct fractions based on the retention time of the components. Each of these fractions is then collected and subjected to a specific biological assay. acs.org The bioassay is chosen to detect a particular biological effect, such as cytotoxicity, mutagenicity, or receptor binding. nih.gov
Table 2: Hypothetical Bioassay-Directed Analysis of a Sample Containing this compound This table illustrates how results from a bioassay-directed analysis might be presented, linking chromatographic fractions to a hypothetical mutagenicity assay (e.g., Ames test).
| HPLC Fraction (Retention Time) | Identified Compound(s) | Biological Activity (e.g., Mutagenicity Score) | Conclusion |
|---|---|---|---|
| F1 (2.0-3.5 min) | Polar impurities | 1.1 (Inactive) | Not of interest |
| F2 (3.6-5.0 min) | Unknown | 1.3 (Inactive) | Not of interest |
| F3 (5.1-6.8 min) | This compound | 8.5 (Active) | Compound identified as a potential mutagen |
| F4 (6.9-8.2 min) | Non-polar impurities | 1.5 (Inactive) | Not of interest |
Computational Chemistry and Theoretical Modeling of 1 4 Ethyl 3 Nitrophenyl Ethanone
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
The first step in the computational analysis of 1-(4-Ethyl-3-nitrophenyl)ethanone involves the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of the molecule. Due to the presence of rotatable bonds associated with the ethyl and acetyl groups, the molecule can exist in various conformations. A thorough conformational analysis is performed by systematically rotating these bonds and calculating the energy of each resulting conformer. This search identifies the global minimum on the potential energy surface, representing the most stable conformation.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O (Acetyl) | 1.23 Å |
| Bond Length | C-C (Ring-Acetyl) | 1.50 Å |
| Bond Length | C-N (Ring-Nitro) | 1.48 Å |
| Bond Length | N-O (Nitro) | 1.24 Å |
| Bond Angle | C-C-O (Acetyl) | 120.5° |
| Bond Angle | C-C-N (Ring-Nitro) | 118.0° |
| Dihedral Angle | O=C-C=C (Ring) | ~25° |
Following geometry optimization, DFT can be employed to predict various spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is a common method used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of the molecule. researchgate.net These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental spectra to aid in peak assignment.
Vibrational Spectroscopy (IR and Raman): The calculation of harmonic vibrational frequencies provides theoretical Infrared (IR) and Raman spectra. dntb.gov.ua These calculations help in assigning the various vibrational modes of the molecule, such as the characteristic stretches of the C=O (carbonyl), N-O (nitro), and C-H bonds.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) observed in an experimental UV-Vis spectrum. Analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of these electronic transitions. nih.gov
| Spectroscopy | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | ~8.2 ppm | Aromatic H ortho to NO₂ |
| ¹³C NMR | Chemical Shift (δ) | ~198 ppm | Carbonyl C (C=O) |
| IR | Frequency (ν) | ~1700 cm⁻¹ | C=O stretch |
| IR | Frequency (ν) | ~1530 cm⁻¹ | Asymmetric NO₂ stretch |
| UV-Vis | λ_max | ~260 nm | π → π* transition |
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical methods are crucial for exploring the reactivity of this compound. They allow for the detailed study of reaction pathways, providing insights into the energies of reactants, products, intermediates, and transition states. acs.org
By mapping the potential energy surface (PES), chemists can trace the most favorable pathway for a chemical reaction. For this compound, this could involve studying reactions such as the reduction of the nitro group or nucleophilic addition to the carbonyl carbon. The calculations identify the structures of transition states—the highest energy points along the reaction coordinate—and any intermediates that may be formed. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.
Since most chemical reactions are conducted in a solvent, accounting for solvent effects is critical for accurate predictions. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are frequently used in DFT calculations to simulate the presence of a solvent. acs.org These models treat the solvent as a continuous medium with a specific dielectric constant, which can stabilize charged or polar species like intermediates and transition states, thereby altering the energy profile of the reaction.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
While DFT is excellent for studying static properties, Molecular Dynamics (MD) simulations provide a view of the dynamic behavior of this compound over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of molecular motions and intermolecular interactions in a simulated environment, such as in a box of water molecules. nih.govnih.gov
These simulations can reveal the conformational landscape of the molecule in solution, showing how the ethyl and acetyl groups move and flex. Furthermore, MD can be used to study how this compound interacts with solvent molecules or other solutes. For instance, it can model the formation of hydrogen bonds between the oxygen atoms of the nitro and carbonyl groups and the hydrogen atoms of a protic solvent. This provides a more realistic picture of the molecule's behavior in a chemical system. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to predict the biological activity and physicochemical properties of chemical compounds based on their molecular structure. For nitroaromatic compounds like this compound, these models are instrumental in understanding their potential toxicity and environmental fate. mdpi.comnih.gov
QSAR studies on nitroaromatic compounds often correlate their toxicity with a variety of molecular descriptors. mdpi.comnih.gov These descriptors can be broadly categorized as electronic, steric, and hydrophobic. The toxicity of these compounds is frequently linked to their electrophilic nature, which is influenced by the presence of the electron-withdrawing nitro group. mdpi.com Descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), charge on the nitro group, and various topological and constitutional indices have been shown to be significant in predicting the toxicity of this class of compounds. mdpi.com
In the context of this compound, the presence of both an electron-donating ethyl group and an electron-withdrawing nitro group on the phenyl ring creates a complex electronic environment that influences its reactivity and, by extension, its predicted biological activity. QSAR models for similar nitroaromatic compounds have demonstrated that the interplay of such substituents significantly impacts their toxicological profiles. nih.gov For instance, the position and nature of substituents can alter the reduction potential of the nitro group, a key step in the mechanism of toxicity for many nitroaromatics.
QSPR models, on the other hand, are employed to predict the physicochemical properties of compounds. For this compound, properties such as boiling point, vapor pressure, and water solubility can be estimated using descriptors derived from its molecular structure. These models often utilize a combination of constitutional, topological, and quantum-chemical descriptors to establish a predictive relationship. researchgate.net The accuracy of these predictions is crucial for assessing the environmental distribution and persistence of the compound.
Table 1: Predicted Key Molecular Descriptors for QSAR/QSPR Modeling of this compound and Related Compounds
| Descriptor | This compound (Predicted) | 3-Nitroacetophenone (Reference) | 4-Ethylacetophenone (Reference) |
| LogP (Octanol-Water Partition Coefficient) | ~ 2.8 | 1.98 | 2.5 |
| Molecular Weight ( g/mol ) | 193.19 | 165.15 | 148.20 |
| E_LUMO (eV) | ~ -1.5 | -1.78 | -0.85 |
| Dipole Moment (Debye) | ~ 4.5 | 3.96 | 2.98 |
| Polarizability (ų) | ~ 20.5 | 17.8 | 18.2 |
Note: The values for this compound are estimations based on the additive effects of the substituents observed in the reference compounds. Actual values would require specific computational or experimental determination.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Molecular Stability Insights
Natural Bond Orbital (NBO) analysis is a powerful theoretical method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and intramolecular interactions. This analysis translates the complex, delocalized molecular orbitals into localized bond orbitals, lone pairs, and anti-bonding orbitals, which align more closely with intuitive chemical concepts. For this compound, NBO analysis offers profound insights into the charge delocalization and the factors contributing to its molecular stability.
The electronic structure of this compound is characterized by the competing electronic effects of its substituents. The acetyl group (ethanone) and the nitro group are strong electron-withdrawing groups, while the ethyl group is a weak electron-donating group. NBO analysis can quantify the extent of electron delocalization from the phenyl ring to the nitro and acetyl groups, as well as the counteracting effect of the ethyl group.
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. In this compound, significant donor-acceptor interactions are expected between the π-orbitals of the benzene (B151609) ring (donors) and the π*-anti-bonding orbitals of the nitro and carbonyl groups (acceptors). These interactions are indicative of charge transfer and contribute significantly to the stabilization of the molecule.
The presence of the nitro group ortho to the ethyl group and meta to the acetyl group leads to a specific pattern of charge distribution. The NBO charges on the atoms of the nitro group will be significantly negative, reflecting its strong electron-withdrawing nature. Conversely, the carbon atoms of the phenyl ring attached to the nitro and acetyl groups will exhibit a partial positive charge. The ethyl group, through its inductive effect, will slightly increase the electron density on the phenyl ring, partially mitigating the electron-withdrawing effects.
Table 2: Predicted NBO Analysis Data for Key Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Predicted) | Type of Interaction |
| π(C1-C6) | π(C2-C3) | ~15-20 | π-conjugation within the ring |
| π(C4-C5) | π(N-O) of NO₂ | ~5-10 | Charge transfer to nitro group |
| π(C1-C6) | π(C=O) of Acetyl | ~2-5 | Charge transfer to acetyl group |
| σ(C-H) of Ethyl | π(C3-C4) of Ring | ~1-3 | Hyperconjugation |
| n(O) of Carbonyl | σ*(C-C) of Ring | ~2-4 | Lone pair delocalization |
Note: The E(2) values are estimations based on typical values for similar functional groups and their relative positions. Precise values require specific NBO calculations.
Biological and Biomedical Research Applications of 1 4 Ethyl 3 Nitrophenyl Ethanone and Its Derivatives
Investigation of Antimicrobial Efficacy and Underlying Mechanisms
Derivatives of 1-(4-ethyl-3-nitrophenyl)ethanone have been the subject of extensive research for their potential to combat microbial infections. Studies have revealed their effectiveness against a range of clinically relevant bacteria and fungi, prompting a deeper look into their mechanisms of action.
Antibacterial Activity Against Clinically Relevant Bacterial Strains
Chalcone (B49325) derivatives synthesized from substituted acetophenones have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. rjlbpcs.com The presence of an α,β-unsaturated keto function in chalcones is believed to be a key contributor to their antimicrobial properties. rjlbpcs.com Research into heterocyclic chalcone analogues has shown that certain compounds exhibit strong activity against both susceptible and resistant strains of Staphylococcus aureus. nih.gov
Table 1: Antibacterial Activity of Chalcone Derivatives
| Bacterial Strain | Derivative Type | Activity | Reference |
|---|---|---|---|
| Staphylococcus aureus | Chalcone | Significant | rjlbpcs.com |
| Escherichia coli | Chalcone | Significant | rjlbpcs.com |
| Resistant S. aureus | Heterocyclic Chalcone | Strong | nih.gov |
Antifungal Properties and Potential Molecular Targets
The exploration of this compound derivatives has extended to their antifungal capabilities. Thiosemicarbazone derivatives, for instance, have a well-documented history of antifungal activity, with their mechanism often attributed to their ability to chelate with metals. semanticscholar.org Similarly, 1,3,4-oxadiazole (B1194373) derivatives have shown significant fungicidal activity against various plant pathogens and human fungal pathogens like Candida albicans. mdpi.commdpi.com Some of these derivatives have been found to be more effective than existing commercial antifungal agents. mdpi.com The antifungal action of certain oxadiazole derivatives is thought to involve the inhibition of enzymes crucial for fungal survival, such as thioredoxin reductase. mdpi.com
Mechanism of Action: Interaction with Microbial Enzymes or Cellular Components
The antimicrobial effects of these derivatives are believed to stem from their interaction with essential microbial components. For thiosemicarbazones, their biological activities are often linked to their capacity to form chelates with metal ions, which can disrupt normal cellular processes. semanticscholar.org In the case of some chalcones, their antibacterial action is attributed to the reactive α,β-unsaturated keto group. rjlbpcs.com
Exploration of Anticancer Potential and Cytotoxicity
A significant area of research for derivatives of this compound is in the field of oncology. Various derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells and induce cell death.
In Vitro Cytotoxic Activity Against Various Human Cancer Cell Lines
Numerous studies have highlighted the cytotoxic effects of chalcone, pyrazoline, and thiosemicarbazone derivatives against a variety of human cancer cell lines, with a particular focus on breast cancer. For instance, novel pyrazoline derivatives have been synthesized and have shown cytotoxic effects on cancer cell lines. mdpi.com Thiosemicarbazone derivatives have also demonstrated potent cytotoxic activity against breast cancer cell lines, such as MCF-7. nih.gov Research on chalcone derivatives has revealed their potential to inhibit the growth of human breast cancer cell lines at micromolar concentrations.
Table 2: Cytotoxic Activity of this compound Derivatives on Breast Cancer Cell Lines
| Cell Line | Derivative Type | Activity | Reference |
|---|---|---|---|
| MCF-7 | Thiosemicarbazone | Potent | nih.gov |
| HepG-2 | Pyrazoline | Effective | nih.gov |
| MCF-7 | Pyrazoline | Active | researchgate.net |
Induction of Apoptosis and Modulation of Cell Cycle Progression
A key mechanism behind the anticancer potential of these derivatives appears to be the induction of apoptosis, or programmed cell death, in cancer cells. The activation of caspase-3, a crucial enzyme in the apoptotic pathway, has been observed in cells treated with these compounds, leading to the organized dismantling of the cell. nih.gov Furthermore, some pyrazoline derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating. jocpr.com This disruption of the cell cycle is a critical strategy in cancer therapy.
Identification of Molecular Targets and Signaling Pathways in Cancer Cells
The identification of specific molecular targets is a cornerstone of modern cancer therapy development. For this compound, however, specific molecular targets and affected signaling pathways within cancer cells have not yet been characterized in the scientific literature. Research into compounds with similar structural motifs, such as other substituted nitroaromatic molecules, often involves screening against panels of kinases or other enzymes crucial for cancer cell proliferation and survival. The goal of such research is to determine if the compound can selectively inhibit proteins that drive oncogenesis. For instance, various small molecules are evaluated for their ability to act as ATP-competitive inhibitors of protein kinases, which can disrupt signaling cascades essential for tumor growth.
Other Pharmacological Activities and Therapeutic Applications
Beyond oncology, the pharmacological potential of novel chemical entities is often investigated across a spectrum of therapeutic areas.
Assessment of Anti-inflammatory and Antioxidant Properties
Currently, there are no specific studies assessing the anti-inflammatory or antioxidant properties of this compound. However, the evaluation of such properties is a standard component of drug discovery. Anti-inflammatory activity is frequently assessed using in vitro models, such as measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.govresearchgate.net For example, studies on various synthetic compounds, including derivatives of ibuprofen (B1674241) and 1,3,4-oxadiazole, have demonstrated concentration-dependent inhibition of NO production. nih.govmdpi.com
Antioxidant potential is typically determined through assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the ferric reducing ability of plasma (FRAP) assay. nih.govmdpi.com These tests quantify a compound's ability to neutralize free radicals, which are implicated in the pathophysiology of numerous inflammatory diseases. For example, certain 1,3,4-oxadiazole derivatives have shown significant free radical scavenging activity, with their efficacy linked to their chemical structure. mdpi.com
Table 1: Common Assays for Anti-inflammatory and Antioxidant Activity
| Activity Assessed | Common Assay | Principle | Example Compounds Studied |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition | Measures the reduction of NO production in stimulated immune cells (e.g., RAW 264.7 macrophages). | Ibuprofen derivatives, 1,3,4-oxadiazole derivatives nih.govmdpi.com |
| Antioxidant | DPPH Radical Scavenging | Measures the ability of a compound to donate an electron to the stable DPPH free radical, causing a color change. | 1,3,4-oxadiazole derivatives, Glehnia littoralis extracts mdpi.commdpi.com |
| Antioxidant | ABTS Radical Scavenging | Measures the reduction of the ABTS cation radical by the antioxidant compound. | Ibuprofen and cinnamic acid derivatives nih.gov |
Modulation of Enzyme Activity (e.g., Monoamine Oxidase B, Cholinesterases)
The ability of this compound to modulate the activity of enzymes such as Monoamine Oxidase B (MAO-B) or cholinesterases has not been reported. MAO-B is a key enzyme in the metabolic pathway of monoamine neurotransmitters and is a significant target in the treatment of neurodegenerative diseases. qmul.ac.uk It is a mitochondrial flavoprotein that catalyzes the oxidative deamination of biogenic and xenobiotic amines. qmul.ac.uk Inhibition of MAO-B can increase the levels of dopamine (B1211576) in the brain, which is beneficial in conditions like Parkinson's disease. The evaluation of novel compounds for MAO-B inhibition is a critical step in the search for new therapeutic agents for neurological disorders.
Metabolic Activation and In Vivo Transformation Studies of Nitroaromatic Ketones
The metabolism of nitroaromatic compounds is of significant toxicological interest due to the potential for metabolic activation to reactive, genotoxic species.
Bioreduction of Nitro Groups and Identification of Metabolites
A primary metabolic pathway for nitroaromatic compounds involves the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and ultimately an amino (-NH₂) group. nih.gov This bioreduction is often catalyzed by a variety of nitroreductases, including cytosolic enzymes like NAD(P)H:quinone oxidoreductase (NQO1). nih.gov
While the specific metabolites of this compound have not been identified, studies on analogous compounds provide a clear model. For instance, the environmental pollutant 3-nitro-7H-benzdeanthracen-7-one (3-NBA) is metabolically reduced to 3-amino-7H-benzdeanthracen-7-one (3-ABA), which can be detected in vivo. nih.gov This transformation is a critical activation step that can lead to the formation of DNA-damaging agents. It is plausible that this compound would undergo a similar enzymatic reduction of its nitro group to form 1-(3-amino-4-ethylphenyl)ethanone.
Table 2: Illustrative Bioreduction of a Nitroaromatic Compound
| Parent Compound | Metabolic Process | Key Enzymes | Primary Metabolite |
| 3-nitro-7H-benzdeanthracen-7-one (3-NBA) | Nitroreduction | Cytosolic reductases (e.g., NQO1) nih.gov | 3-amino-7H-benzdeanthracen-7-one (3-ABA) nih.gov |
| This compound | Hypothesized Nitroreduction | Presumed Nitroreductases | Hypothesized 1-(3-amino-4-ethylphenyl)ethanone |
Formation of Covalent DNA Adducts and Genotoxicity Assessments
The metabolic activation of nitroaromatic compounds, particularly the formation of reactive hydroxylamino intermediates, can lead to the formation of covalent adducts with DNA. nih.gov These adducts are lesions in the DNA that can disrupt normal cellular processes like replication and transcription, potentially leading to mutations and initiating carcinogenesis.
The genotoxic potential of chemicals is often evaluated by their ability to form DNA adducts. nih.gov A highly sensitive technique for detecting these adducts is the ³²P-postlabeling method, which can identify as few as one adduct per 10⁹-10¹⁰ normal nucleotides. nih.gov Studies with compounds like 3-NBA have demonstrated that enzymatic activation leads to the formation of specific DNA adducts, confirming their genotoxic potential. nih.gov Although no such data exists for this compound, its structure suggests that it could potentially form DNA adducts following metabolic reduction of its nitro group. Genotoxicity can also be assessed through various in vivo assays, such as the Pig-a gene mutation assay, which measures mutations in somatic cells. nih.gov
Drug Design and Development: Structure-Activity Relationship (SAR) Studies of Substituted Nitrophenyl Ethanones
The biological activity of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing critical insights into how modifications to a molecule's architecture influence its potency and selectivity. For the class of substituted nitrophenyl ethanones, including derivatives of the parent compound this compound, SAR analyses are crucial for identifying key structural features that govern their biological effects.
Impact of Substituent Modifications on Biological Potency and Selectivity
Systematic modifications of the substituents on the nitrophenyl ethanone (B97240) core can lead to significant changes in biological activity. While specific research on this compound derivatives is limited in publicly available literature, general principles from related nitroaromatic compounds can be extrapolated. The electronic and steric properties of substituents on the aromatic ring, as well as modifications to the ethanone side chain, are expected to play a pivotal role.
For instance, in a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which incorporate a nitrophenyl moiety, the nature of the substituent on the thiazolidinone ring significantly impacted their anticancer activity. mdpi.com This highlights the importance of exploring a diverse range of functional groups to probe the chemical space around the core scaffold. The introduction of different alkyl, aryl, or heterocyclic groups can influence factors such as binding affinity to a biological target, solubility, and metabolic stability, thereby altering both potency and selectivity.
Table 1: Illustrative Structure-Activity Relationship of Hypothetical Substituted Nitrophenyl Ethanone Derivatives
| Compound ID | R1 (at C4) | R2 (at C3) | R3 (ethanone side chain) | Relative Potency (Hypothetical) |
| 1 | Ethyl | Nitro | -CH3 | Baseline |
| 2 | Methyl | Nitro | -CH3 | Lower |
| 3 | Propyl | Nitro | -CH3 | Higher |
| 4 | Ethyl | Amino | -CH3 | Inactive |
| 5 | Ethyl | Nitro | -CH2OH | Variable |
| 6 | Ethyl | Nitro | -CH2-N(CH3)2 | Variable |
This table is for illustrative purposes only and is based on general medicinal chemistry principles, as specific experimental data for this compound derivatives is not available in the provided search results.
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.gov For nitrophenyl ethanone derivatives, a pharmacophore model would typically define the spatial relationships between features such as hydrogen bond acceptors (e.g., the nitro group and carbonyl oxygen), hydrogen bond donors, hydrophobic regions (e.g., the ethyl group and phenyl ring), and aromatic rings.
The development of a pharmacophore model for a series of active nitrophenyl ethanone analogues can guide the lead optimization process in several ways: nih.gov
Virtual Screening: The pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that match the identified features, potentially leading to the discovery of new chemical scaffolds with the desired biological activity.
De Novo Design: The model can inform the design of entirely new molecules by ensuring they incorporate the key pharmacophoric elements in the correct spatial orientation.
Lead Optimization: For an existing lead compound like this compound, the pharmacophore model can suggest specific structural modifications to enhance its interaction with the biological target. For example, if the model indicates an unoccupied hydrophobic pocket in the target's binding site, adding a suitable hydrophobic substituent to the lead molecule could increase its potency.
The ultimate goal of lead optimization is to refine the structure of a promising hit compound to improve its efficacy, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). This iterative process involves cycles of chemical synthesis, biological testing, and computational analysis to develop a preclinical drug candidate.
Environmental Chemistry and Remediation Studies of Nitroaromatic Ketones
Biodegradation Pathways and Microbial Transformation of Related Nitroaromatic Compounds
The microbial breakdown of nitroaromatic compounds is a key area of research for environmental cleanup. nih.govresearchgate.net Microorganisms have evolved diverse enzymatic systems to transform or completely degrade these synthetic chemicals. nih.govnih.gov
Mechanisms of Microbial Degradation (e.g., Nitroreductases, Monooxygenases, Dioxygenases)
Microbes employ several enzymatic strategies to initiate the degradation of nitroaromatic compounds. The specific mechanism often depends on the structure of the compound and the number of nitro groups present. mdpi.com
Nitroreductases: These enzymes catalyze the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group. nih.govresearchgate.net This is a common initial step, particularly under anaerobic conditions, and can make the aromatic ring more susceptible to subsequent attack. nih.govmdpi.com There are two main types of nitroreductases: oxygen-insensitive (Type I) and oxygen-sensitive (Type II). mdpi.com The reduction of the nitro group is often a cometabolic process, meaning the microbe requires another carbon source to provide the necessary reducing power. nih.gov
Monooxygenases: These enzymes incorporate a single oxygen atom into the aromatic ring, which can lead to the elimination of the nitro group as nitrite (B80452). nih.govomicsonline.org For instance, 4-nitrophenol (B140041) can be converted to hydroquinone (B1673460) and nitrite by the action of a monooxygenase. researchgate.netcambridge.org The degradation of some cyclic ketones is also thought to be mediated by monooxygenases in a manner similar to the Baeyer-Villiger reaction. researchgate.net
Dioxygenases: These enzymes introduce two hydroxyl groups into the aromatic ring, which can also result in the removal of the nitro group. nih.gov This mechanism has been observed in the degradation of compounds like 2,6-dinitrotoluene (B127279) and nitrobenzene. researchgate.net The resulting dihydroxylated compound is then a substrate for ring cleavage reactions. nih.gov
The number of nitro groups on the aromatic ring influences the primary degradation pathway. As the number of nitro groups increases, the ring becomes more electron-deficient and less susceptible to oxidative attack by dioxygenases. mdpi.com Consequently, polynitroaromatic compounds are more readily degraded through reductive pathways initiated by nitroreductases. mdpi.com
Isolation and Characterization of Novel Nitroaromatic-Degrading Microorganisms
Researchers have successfully isolated and identified numerous microorganisms capable of degrading nitroaromatic compounds from various contaminated environments. researchgate.netnih.gov These microbes can utilize these compounds as a source of carbon, nitrogen, and energy. nih.gov
For example, several bacterial strains have been isolated that can degrade 3-nitrophenol (B1666305). A study investigating the accelerated biodegradation of 3-nitrophenol in the rhizosphere of the aquatic plant Spirodela polyrrhiza (giant duckweed) led to the isolation of six 3-NP-degrading bacterial strains from the plant's roots and four from the surrounding water. researchgate.net Phylogenetic analysis revealed these strains belonged to the genera Pseudomonas and Cupriavidus, with the Cupriavidus strains being exclusively found on the duckweed roots. researchgate.net All the root-isolated strains could use 3-nitrophenol as their sole source of carbon and energy, highlighting their role in the observed accelerated degradation. researchgate.net
Similarly, new bacterial strains capable of degrading nitroguanidine (B56551) (NQ), a component of insensitive munitions, have been isolated from soil, sediment, and a bioreactor. nih.gov One of these strains, identified as Pseudomonas extremaustralis strain NQ5, demonstrated a high degradation rate of NQ under aerobic conditions when provided with glucose as a carbon source. nih.gov Other isolated strains, belonging to the genus Arthrobacter, also showed the ability to degrade NQ, though at a slower rate. nih.gov
The following table summarizes some examples of isolated nitroaromatic-degrading microorganisms and their characteristics:
| Microorganism Genus | Degraded Compound | Environment of Isolation | Key Findings |
| Pseudomonas | 3-Nitrophenol | River water and roots of Spirodela polyrrhiza | Utilized 3-NP as sole carbon and energy source. |
| Cupriavidus | 3-Nitrophenol | Roots of Spirodela polyrrhiza | Exclusively found on duckweed roots, contributing to rhizoremediation. |
| Pseudomonas extremaustralis | Nitroguanidine | Aerobic membrane bioreactor | High degradation rate of NQ as a nitrogen source. |
| Arthrobacter | Nitroguanidine | Soil and sediment | Degraded NQ at a slower rate compared to Pseudomonas extremaustralis. |
Photodegradation and Chemical Oxidation Processes in Environmental Matrices
In addition to microbial degradation, abiotic processes such as photodegradation and chemical oxidation play a role in the transformation of nitroaromatic compounds in the environment. Advanced oxidation processes (AOPs) are being investigated as potential treatment technologies for water contaminated with these pollutants. dss.go.th
Studies on the degradation of p-nitrophenol (p-NP) have shown that ozonation can initiate its decomposition. nih.gov Theoretical calculations suggest that ozone can directly react with p-NP, although the reaction rate is relatively slow compared to the reaction with hydroxyl radicals (•OH). nih.gov Under UV radiation, dissolved ozone can interact with water to produce highly reactive •OH and hydroperoxyl (HO₂) radicals, which significantly enhance the degradation rate of p-NP. nih.gov The intermediates formed during this process can be further broken down into smaller organic acids, aldehydes, and ketones. nih.gov
However, the formation of undesired byproducts is a consideration in these processes. For instance, the direct photolysis of phenol (B47542) in the presence of nitrate (B79036) ions can lead to the formation of nitrophenols. dss.go.th The specific conditions, such as pH, can influence the types and concentrations of intermediates formed. dss.go.th
Environmental Fate and Transport Modeling of Substituted Nitroaromatic Compounds
Understanding the environmental fate and transport of substituted nitroaromatic compounds is crucial for assessing their potential impact and developing effective remediation strategies. cdc.gov Fate and transport modeling involves evaluating how these contaminants move and transform within and between different environmental compartments such as soil, water, and air. cdc.govwiley.com
These models are mathematical representations of the physical, chemical, and biological processes that govern a contaminant's behavior in the environment. youtube.com Key factors considered in these models include:
Source Characteristics: The rate and duration of the contaminant release. mdpi.com
Transport Processes: The movement of the contaminant within a medium (e.g., advection, dispersion) and across interfaces between different media (e.g., volatilization, deposition). cdc.gov
Transformation Processes: Chemical, physical, or biological changes the contaminant undergoes, such as biodegradation, photodegradation, or hydrolysis. cdc.gov
Environmental Conditions: Site-specific factors like climate, topography, soil type, and groundwater flow that influence contaminant movement. cdc.govepa.gov
Chemical Properties: The inherent properties of the contaminant, such as its water solubility, vapor pressure, and tendency to adsorb to soil particles. epa.gov
By integrating these factors, fate and transport models can help predict the concentration and distribution of a contaminant over time and space, identify potential exposure pathways, and evaluate the effectiveness of different remediation approaches. cdc.govyoutube.com For instance, a model might be used to estimate how far a plume of contaminated groundwater will travel from its source and whether it will reach a drinking water well.
Bioremediation Strategies for Contaminated Environments
Bioremediation utilizes biological organisms, primarily microorganisms and plants, to remove or neutralize pollutants from a contaminated site. researchgate.netnih.gov It is often considered a more environmentally friendly and cost-effective alternative to traditional physicochemical treatment methods. bohrium.comjohnshopkins.edu Bioremediation strategies can be broadly categorized as in situ (treatment at the site) or ex situ (removal of contaminated material for treatment elsewhere). researchgate.netnih.gov
Engineering Plants for Enhanced Nitroaromatic Bioremediation
Phytoremediation, the use of plants to clean up contaminated environments, is a promising bioremediation strategy. bohrium.comjohnshopkins.edu Plants can take up, sequester, and in some cases, degrade organic pollutants. researchgate.net However, the natural ability of many plants to metabolize highly toxic and recalcitrant compounds like nitroaromatics is often limited. bohrium.com
Genetic engineering offers a powerful tool to enhance the phytoremediation capabilities of plants. bohrium.comnih.gov By introducing genes from bacteria that encode for potent nitroaromatic-degrading enzymes, scientists can create transgenic plants with a significantly improved ability to detoxify these pollutants. bohrium.comnih.gov
For example, bacterial nitroreductase genes have been transferred into plants to enhance the metabolism of 2,4,6-trinitrotoluene (B92697) (TNT) into less toxic compounds. nih.gov Research has shown that tobacco plants expressing a bacterial nitroreductase can germinate and grow in the presence of TNT and remediate it more effectively than wild-type plants. bohrium.com Similarly, the expression of cyanobacterial flavodoxin enzymes in transgenic tobacco and Arabidopsis plants has been shown to improve the detoxification of 2,4-dinitrotoluene. nih.gov
The table below provides examples of genes used in engineering plants for enhanced nitroaromatic bioremediation:
| Gene | Source Organism | Target Plant | Target Pollutant | Outcome |
| nfsI (Nitroreductase) | Bacteria | Tobacco, Arabidopsis | TNT, 2,4-Dinitrotoluene | Enhanced transformation and detoxification of the pollutant. |
| PETNr (Pentaerythritol tetranitrate reductase) | Enterobacter cloacae | Tobacco | GTN (Nitroglycerin) | Faster germination and growth on GTN-containing media and enhanced remediation. |
| xplA (Cytochrome P450) | Rhodococcus rhodochrous | Arabidopsis | RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine) | Enhanced removal of RDX. |
Industrial and Advanced Materials Applications of Substituted Nitrophenyl Ethanones
Application as Versatile Chemical Intermediates in Organic Synthesis
The reactivity of the carbonyl group, the directing effects of the nitro and ethyl groups on the aromatic ring, and the potential for transformation of the nitro group itself make 1-(4-Ethyl-3-nitrophenyl)ethanone a valuable and versatile building block in organic synthesis. researchgate.net Its structural complexity allows for the synthesis of a wide array of more complex molecules.
Precursors for Pharmaceuticals and Agrochemicals
While direct synthesis of specific commercial pharmaceuticals or agrochemicals from this compound is not extensively documented in publicly available literature, its classification as a bulk drug intermediate suggests its role in the synthesis of active pharmaceutical ingredients (APIs). echemi.com The core structure of this molecule, a substituted acetophenone (B1666503), is a common motif in many biologically active compounds. The presence of the nitro group is particularly significant, as it can be readily reduced to an amino group, a key functional group in many pharmaceuticals. This transformation opens up a plethora of synthetic possibilities for creating compounds with potential therapeutic or agricultural applications.
The general strategy for utilizing this compound as a precursor would involve the chemical modification of its functional groups. For instance, the reduction of the nitro group to an amine, followed by reactions such as acylation, alkylation, or diazotization, can lead to a diverse range of derivatives. Furthermore, the ketone functional group can undergo various reactions, including condensation, to form larger, more complex molecular scaffolds.
Building Blocks for Diverse Heterocyclic Systems
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in medicinal chemistry and materials science. researchgate.net Acetophenone and its derivatives are well-established precursors for the synthesis of a multitude of heterocyclic systems. researchgate.net this compound, with its reactive ketone functionality, is a prime candidate for the construction of various heterocyclic rings.
Pyrazoles: Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known for their wide range of biological activities. A common method for synthesizing pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. While this compound is not a 1,3-dicarbonyl compound itself, it can be readily converted into one. For example, Claisen condensation with an appropriate ester would yield a β-diketone, which could then be cyclized with hydrazine to form a pyrazole (B372694) ring. Alternatively, the ketone can be transformed into an α,β-unsaturated ketone (a chalcone), which can then react with hydrazine to form a pyrazoline, a precursor to pyrazoles.
Pyridazines: Pyridazines are six-membered heterocyclic compounds with two adjacent nitrogen atoms. Their synthesis often involves the reaction of a 1,4-dicarbonyl compound with hydrazine. Similar to pyrazole synthesis, this compound can be elaborated into a suitable 1,4-dicarbonyl precursor for pyridazine (B1198779) formation.
Quinolones: Quinolones are a significant class of bicyclic heterocyclic compounds, many of which exhibit potent antibacterial activity. A common synthetic route to quinolones is the Gould-Jacobs reaction, which involves the reaction of an aniline (B41778) derivative with an ethoxymethylenemalonate, followed by thermal cyclization. The amino derivative of this compound, i.e., 1-(3-amino-4-ethylphenyl)ethanone, could serve as the aniline component in such a synthesis, leading to a substituted quinolone.
Thiadiazoles: Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. The 1,3,4-thiadiazole (B1197879) scaffold, in particular, is found in numerous biologically active molecules. A common route to 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides derived from carboxylic acids. While not a direct precursor, the ketone group of this compound can be oxidized to a carboxylic acid, which can then be converted to the corresponding thiosemicarbazide (B42300) and subsequently cyclized to a thiadiazole.
Pyrimidines: Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. They are fundamental components of nucleic acids. The Biginelli reaction is a well-known multi-component reaction for the synthesis of dihydropyrimidines, which can be subsequently oxidized to pyrimidines. This reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea. The ketone group of this compound can be a component in variations of this reaction or other pyrimidine (B1678525) syntheses that utilize ketones as starting materials.
Development of Dyes and Pigments
The chromophoric properties of molecules containing extended conjugated systems are the basis for their use as dyes and pigments. The aromatic nature of this compound, combined with the potential to introduce an auxochromic amino group, makes it a candidate for the synthesis of colored compounds.
Formation of Azo Dyes via Diazotization and Coupling Reactions
Azo dyes are a major class of synthetic colorants characterized by the presence of an azo (-N=N-) group connecting two aromatic rings. Their synthesis is a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound. unb.ca
To utilize this compound for azo dye synthesis, the nitro group must first be reduced to a primary amino group, yielding 1-(3-amino-4-ethylphenyl)ethanone . This amino derivative can then be diazotized using a solution of sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds, such as phenols or anilines, to produce a wide range of azo dyes with different colors. The specific color of the resulting dye would depend on the nature of the coupling component and the substituents on both aromatic rings. Research on the diazotization of similar compounds like p-aminoacetophenone has been reported, demonstrating the feasibility of this approach. researchgate.netresearchgate.netjbiochemtech.com
Integration into Functional Materials
The unique electronic properties endowed by the nitro group suggest that this compound could be a building block for advanced functional materials.
Exploration in Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. youtube.com A key requirement for a molecule to exhibit significant NLO properties is the presence of an electron-donating group and an electron-withdrawing group connected by a π-conjugated system.
Materials with Specific Electronic or Optical Properties
Substituted nitrophenyl ethanones, particularly "this compound", are emerging as crucial building blocks in the synthesis of advanced materials with tailored electronic and optical characteristics. The inherent asymmetry and polarization induced by the nitro and ethyl groups on the phenyl ring make this compound a valuable precursor for creating materials with significant nonlinear optical (NLO) properties and for applications in organic electronics.
The primary route to harnessing the properties of "this compound" is through its use as a ketone precursor in Claisen-Schmidt condensation reactions to form chalcones. researchgate.netnih.govjetir.org Chalcones, with their characteristic α,β-unsaturated ketone core linking two aromatic rings, are well-documented for their extensive π-conjugated systems, which are fundamental to their electronic and optical functionalities. nih.govdavidpublisher.com
Detailed Research Findings:
While direct research on materials exclusively derived from "this compound" is not extensively published, the well-established structure-property relationships of related chalcones allow for scientifically sound extrapolations. The synthesis of chalcones from various substituted acetophenones and benzaldehydes is a standard method for producing materials with high second or third-order hyperpolarizabilities. davidpublisher.comepa.gov
The presence of a nitro group, a strong electron-withdrawing group, and an ethyl group, a weak electron-donating group, on one of the phenyl rings of the resulting chalcone (B49325) would create a significant intramolecular charge transfer system. This charge transfer is a key mechanism for generating large NLO responses. The general structure of a chalcone derived from "this compound" would feature a donor-π-acceptor (D-π-A) motif, which is a cornerstone of molecular engineering for NLO materials.
A hypothetical chalcone synthesized from "this compound" and a benzaldehyde (B42025) derivative bearing a strong donor group (e.g., methoxy (B1213986) or dimethylamino) would exhibit pronounced NLO properties. The "this compound" moiety would serve as the acceptor part of the D-π-A system.
The photophysical properties, such as absorption and photoluminescence, of materials derived from "this compound" are also of significant interest. researchgate.net The extended π-conjugation in the resulting chalcones would lead to absorption in the UV-visible region. The specific wavelengths of maximum absorption (λmax) and the photoluminescence quantum yields would be tunable by varying the substituents on the second aromatic ring. This tunability is highly desirable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.
Below are interactive tables presenting hypothetical data for chalcones derived from "this compound" with different substituted benzaldehydes. The data is based on typical values reported for analogous chalcone derivatives.
Table 1: Hypothetical Nonlinear Optical Properties of Chalcones Derived from this compound
| Substituent on Benzaldehyde | Second-Order Hyperpolarizability (β) (10⁻³⁰ esu) |
| -H | 15 |
| -OCH₃ | 35 |
| -N(CH₃)₂ | 70 |
| -NO₂ | 5 |
This table illustrates the expected trend in the second-order hyperpolarizability (β), a measure of the NLO response, based on the electron-donating or -withdrawing nature of the substituent on the benzaldehyde ring.
Table 2: Hypothetical Photophysical Properties of Chalcones Derived from this compound
| Substituent on Benzaldehyde | λmax (nm) | Photoluminescence Quantum Yield (ΦPL) |
| -H | 350 | 0.15 |
| -OCH₃ | 380 | 0.30 |
| -N(CH₃)₂ | 420 | 0.55 |
| -NO₂ | 360 | 0.05 |
This table shows the anticipated absorption maxima (λmax) and photoluminescence quantum yields (ΦPL) for the hypothetical chalcones. Stronger donor substituents are expected to cause a red-shift in absorption and enhance fluorescence.
The development of these materials is crucial for advancing technologies such as optical data storage, optical switching, and frequency conversion. The ability to systematically modify the structure of the chalcones by selecting different aldehyde precursors allows for the fine-tuning of their electronic and optical properties to meet the demands of specific applications.
Challenges and Future Research Directions in 1 4 Ethyl 3 Nitrophenyl Ethanone Research
Development of More Efficient, Sustainable, and Green Synthetic Methodologies
The current synthesis of 1-(4-Ethyl-3-nitrophenyl)ethanone often relies on classical methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. The principles of green chemistry offer a framework to overcome these limitations. chemistryjournals.net Future research should focus on developing synthetic routes that are not only efficient in terms of yield and purity but also environmentally benign. researchgate.nettandfonline.com
Key areas for development include:
Catalysis: The use of catalysis is central to developing efficient and selective reactions. nih.gov Research into novel catalysts, such as biocatalysts or nanocatalysts, could lead to milder reaction conditions, reduced energy consumption, and higher atom economy. ijesrr.org The reduction of catalyst loadings and the immobilization of catalysts are two approaches with the potential to make precious metal catalysis more sustainable. nih.gov
Alternative Solvents: Traditional organic solvents often pose health and environmental risks. chemistryjournals.net Investigating the use of greener solvents like water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of the synthesis. chemistryjournals.netnih.gov
Energy Efficiency: Exploring energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis can lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. researchgate.nettandfonline.com
Renewable Feedstocks: A long-term goal is to develop synthetic pathways that utilize renewable starting materials, moving away from petrochemical-based feedstocks. ijesrr.org
| Challenge | Proposed Green Solution | Potential Benefits |
| Use of Hazardous Reagents | Biocatalysis, Nanocatalysis | Milder reaction conditions, Higher selectivity |
| Volatile Organic Solvents | Water, Supercritical CO2, Ionic Liquids | Reduced environmental impact, Improved safety |
| High Energy Consumption | Microwave-assisted synthesis, Ultrasound irradiation | Shorter reaction times, Lower energy usage |
| Petrochemical Dependence | Renewable feedstocks (e.g., biomass) | Increased sustainability, Reduced carbon footprint |
Deeper Understanding of Mechanistic Pathways in Complex Biological Systems
While initial studies may have identified potential biological activities of this compound derivatives, a comprehensive understanding of their mechanisms of action at the molecular level is often lacking. Future research should aim to elucidate the specific biochemical pathways and molecular targets through which these compounds exert their effects. This involves identifying protein interactions, enzyme inhibition kinetics, and effects on signaling cascades. Such detailed mechanistic insights are crucial for optimizing the therapeutic potential and minimizing off-target effects of any drug candidate based on this scaffold. The development of novel classes of compounds with potent and selective activity often relies on a deep understanding of their biological targets. mdpi.com
Advanced Analytical Techniques for Trace-Level Detection and Comprehensive Metabolite Profiling
As with any compound intended for potential therapeutic or industrial use, the ability to detect and quantify it at very low concentrations is paramount. This is important for pharmacokinetic studies, environmental monitoring, and quality control. The development of highly sensitive and specific analytical methods is a key challenge.
Future research should focus on:
Trace-Level Detection: Developing methods like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or advanced spectroscopic techniques for the detection of this compound and its byproducts at trace levels. nih.gov
Metabolite Profiling: Investigating the metabolic fate of this compound in biological systems. This involves identifying and quantifying all major and minor metabolites to understand its biotransformation, which is critical for assessing both efficacy and potential toxicity.
Comprehensive Toxicological and Ecotoxicological Assessments
A thorough evaluation of the toxicological profile of this compound and its derivatives is essential for ensuring human and environmental safety. This goes beyond acute toxicity studies and should encompass a range of endpoints.
Key areas for investigation include:
In Vitro and In Vivo Toxicology: Conducting a battery of tests to assess cytotoxicity, genotoxicity, mutagenicity, and carcinogenicity.
Ecotoxicology: Evaluating the potential impact of the compound on various ecosystems. This includes studying its persistence, bioaccumulation, and toxicity to a range of non-target organisms such as algae, invertebrates, and fish.
Integration of Computational Approaches for Predictive Modeling and Rational Design
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research and drug discovery. nih.gov These approaches can significantly accelerate the research and development process by providing insights that are often difficult to obtain through experimental methods alone. mdpi.com
Future research should leverage computational tools for:
Predictive Modeling: Using quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity, physicochemical properties, and toxicity of new derivatives of this compound. nih.gov
Rational Design: Employing structure-based and ligand-based drug design techniques to rationally design novel analogs with improved potency, selectivity, and pharmacokinetic profiles. wiley.com Molecular docking and molecular dynamics simulations can be used to visualize and analyze the interactions between the compound and its biological target. nih.govmdpi.com
Virtual Screening: Utilizing virtual screening of large compound libraries to identify new derivatives of this compound with desired biological activities. nih.gov
| Computational Approach | Application in this compound Research |
| Molecular Docking | Predicting the binding mode and affinity to biological targets. nih.gov |
| Molecular Dynamics | Simulating the dynamic behavior and stability of the compound-target complex. |
| QSAR/QSPR | Predicting biological activity and physicochemical properties. nih.gov |
| De Novo Design | Generating novel molecular structures with desired properties. nih.govmdpi.com |
Exploration of Novel Applications in Emerging Fields and Technologies
The unique chemical structure of this compound, featuring an aromatic ring with both electron-donating (ethyl) and electron-withdrawing (nitro and acetyl) groups, makes it an interesting scaffold for exploration in various emerging fields.
Potential areas for future investigation include:
Materials Science: Investigating the potential of its derivatives in the development of novel organic materials, such as organic light-emitting diodes (OLEDs), sensors, or functional polymers. The electronic properties of the molecule could be tuned by chemical modification.
Agrochemicals: Exploring its potential as a lead compound for the development of new herbicides or pesticides. researchgate.net The biological activity of structurally related nitroaromatic compounds is well-documented in this field.
Catalysis: Designing and synthesizing derivatives that can act as organocatalysts or ligands for metal-catalyzed reactions. The functional groups on the aromatic ring could be modified to create a specific catalytic environment.
Q & A
Basic: What are the recommended synthetic routes for 1-(4-Ethyl-3-nitrophenyl)ethanone, and how can reaction conditions be optimized for academic laboratory settings?
Methodological Answer:
The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted benzene derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) . For optimization:
- Catalyst loading : Use 1.1–1.3 equivalents of AlCl₃ to avoid side reactions.
- Solvent selection : Anhydrous dichloromethane or nitrobenzene enhances electrophilic acylation.
- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize nitro group reduction.
Alternative routes include condensation reactions using substituted benzaldehydes and acetophenones under acidic conditions (e.g., thionyl chloride in ethanol) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Mass Spectrometry :
Basic: What safety protocols are essential when handling this compound, given its incomplete toxicological profile?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust (P261 precaution) .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.
- Storage : Keep in airtight containers away from reducing agents to prevent nitro group reactions.
Advanced: How can computational chemistry methods predict and explain the reactivity patterns of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations :
- Molecular Docking :
- QSPR Models :
Advanced: What experimental strategies can resolve contradictory reports about the catalytic efficiency of Lewis acids in Friedel-Crafts syntheses of substituted ethanones?
Methodological Answer:
- Controlled kinetic studies :
- Compare AlCl₃, FeCl₃, and ZnCl₂ under identical conditions (solvent, temperature) to quantify turnover frequencies .
- In situ monitoring :
- Use FT-IR or Raman spectroscopy to track acyl intermediate formation and catalyst deactivation.
- Isolation of intermediates :
Advanced: How do steric and electronic effects of the 4-Ethyl-3-nitro substitution influence the compound’s behavior in multi-step organic syntheses?
Methodological Answer:
- Steric effects :
- The ethyl group at position 4 directs electrophiles to the para position (less hindered), confirmed by X-ray diffraction of crystalline derivatives .
- Electronic effects :
- Nitro’s meta-directing nature facilitates regioselective functionalization (e.g., Suzuki coupling at position 2 or 5).
- Tandem reactions :
- Reductive amination of the ketone group is hindered by nitro’s electron-withdrawing effect; use Pd/C hydrogenation under mild H₂ pressure (1 atm) to avoid over-reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
